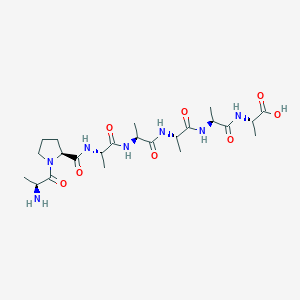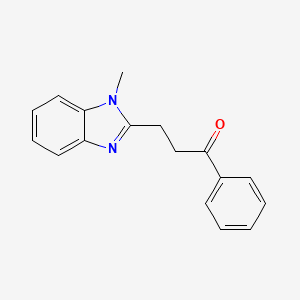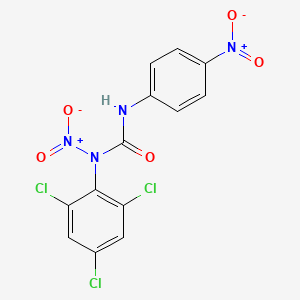
N-Nitro-N'-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea is a synthetic organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings. This particular compound is notable for its complex structure, which includes multiple nitro groups and chlorinated phenyl rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-nitroaniline with 2,4,6-trichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents such as dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Major Products Formed
Reduction: N-Amino-N’-(4-aminophenyl)-N-(2,4,6-trichlorophenyl)urea.
Substitution: N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-diaminophenyl)urea.
Hydrolysis: 4-nitroaniline, 2,4,6-trichloroaniline, carbon dioxide.
科学的研究の応用
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and urea functionalities into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells. The compound may also interact with proteins and nucleic acids, disrupting their normal function and leading to cell death.
類似化合物との比較
Similar Compounds
N-Nitro-N’-(4-nitrophenyl)-N-phenylurea: Lacks the chlorinated phenyl ring, making it less hydrophobic.
N-Nitro-N’-(2,4,6-trichlorophenyl)-N-phenylurea: Lacks the nitro group on the phenyl ring, resulting in different reactivity.
N-Nitro-N’-(4-nitrophenyl)-N-(2,4-dichlorophenyl)urea: Contains fewer chlorine atoms, affecting its chemical properties.
Uniqueness
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea is unique due to the presence of both nitro and chlorinated phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
445289-49-6 |
|---|---|
分子式 |
C13H7Cl3N4O5 |
分子量 |
405.6 g/mol |
IUPAC名 |
1-nitro-3-(4-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-5-10(15)12(11(16)6-7)18(20(24)25)13(21)17-8-1-3-9(4-2-8)19(22)23/h1-6H,(H,17,21) |
InChIキー |
BASZSUGSQIBLRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
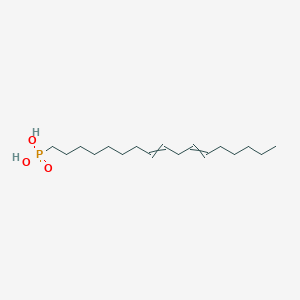
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
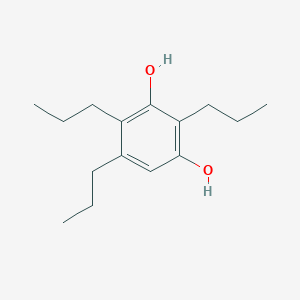
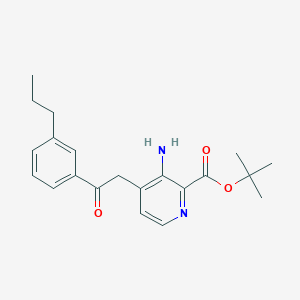
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
